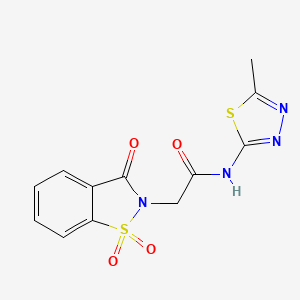
n-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10N4O4S2 and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound featuring a thiadiazole moiety known for its diverse biological activities. The 1,3,4-thiadiazole ring structure is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound's molecular formula is C11H10N4O3S with a molecular weight of 274.29 g/mol. It contains a thiadiazole ring and a benzothiazole component, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O3S |
| Molecular Weight | 274.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Several studies have demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. The presence of the thiadiazole ring enhances the ability of these compounds to inhibit bacterial growth effectively.
Anticancer Activity
The compound has shown promise in anticancer studies. Its mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. For instance, derivatives have been reported to block pathways critical for cancer cell survival.
Anti-inflammatory Effects
Research highlights that thiadiazole compounds can mitigate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.
Anticonvulsant Properties
Some studies suggest that thiadiazole derivatives may exhibit anticonvulsant effects. This activity could be attributed to their ability to modulate neurotransmitter systems in the central nervous system.
Case Studies and Research Findings
A review of literature reveals various case studies focusing on the biological activities of thiadiazole derivatives:
- Antimicrobial Study : A study evaluated several 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory activity against multiple strains (Gowda et al., 2020) .
- Anticancer Activity : In vitro studies showed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways (Joseph et al., 2015) .
- Anti-inflammatory Research : A compound was tested for its ability to reduce edema in animal models of inflammation. The results indicated a marked reduction in swelling compared to controls (Skrzypek et al., 2021) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in metabolic pathways.
- Signal Transduction Interference : It can disrupt signaling pathways critical for cell growth and survival.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-7-14-15-12(21-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)22(16,19)20/h2-5H,6H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYZNWKTUUWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













